(+)-Trimethaphan Camphorsulfonate
Description
Molecular Architecture and Stereochemical Configuration
(+)-Trimethaphan Camphorsulfonate is a sulfonium salt comprising a heterocyclic imidazolium core fused to a thiophene ring system, paired with a (1S)-camphorsulfonate counterion. The molecular formula is $$ \text{C}{32}\text{H}{40}\text{N}{2}\text{O}{5}\text{S}_{2} $$, with a molecular weight of 596.8 g/mol. The compound exhibits mixed stereochemistry due to its bicyclic camphorsulfonate moiety, which contains five undefined stereocenters. The imidazolium component features a quaternary sulfur atom, contributing to its cationic charge and rigidity.
Key structural features include:
- Sulfonium center : Stabilized by resonance within the thienoimidazolidine system.
- Benzyl substituents : Positioned at N1 and N3 of the imidazolium ring, enhancing hydrophobic interactions.
- Camphorsulfonate anion : The (1S,4R) configuration of the camphor-derived sulfonate group ensures chiral recognition in biological systems.
Table 1: Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | $$ \text{C}{32}\text{H}{40}\text{N}{2}\text{O}{5}\text{S}_{2} $$ |
| Molecular Weight | 596.8 g/mol |
| Defined Stereocenters | 1 (camphorsulfonate) |
| Undefined Stereocenters | 5 (imidazolium-thiophene core) |
| SMILES | $$ \text{C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5} $$ |
Properties
CAS No. |
87335-42-0 |
|---|---|
Molecular Formula |
C₃₂H₄₁N₂O₅S₂⁺ |
Molecular Weight |
597.81 |
Synonyms |
Octahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate; Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt with (1S) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (+)-Trimethaphan Camphorsulfonate typically involves the sulfonation of camphor with sulfuric acid and acetic anhydride. This reaction is believed to proceed through a retro-semipinacol rearrangement, followed by deprotonation next to the tertiary carbocation to form an alkene. The alkene intermediate then undergoes sulfonation, and a final semipinacol rearrangement re-establishes the ketone function .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes using sulfuric acid and acetic anhydride. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(+)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Camphorquinone derivatives.
Reduction: Camphorsulfonic acid and related compounds.
Substitution: Various substituted camphorsulfonate derivatives.
Scientific Research Applications
(+)-Trimethaphan Camphorsulfonate has a wide range of applications in scientific research:
Chemistry: Used as a resolving agent for chiral amines and other cations.
Biology: Employed in studies involving chiral recognition and separation.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as an intermediate in drug development.
Industry: Applied in the production of fine chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (+)-Trimethaphan Camphorsulfonate involves its interaction with molecular targets through its sulfonate group. The compound can form strong ionic bonds with cations, facilitating chiral resolution and separation. The pathways involved include the formation of stable complexes with target molecules, enhancing their solubility and reactivity.
Comparison with Similar Compounds
(+)-Trimethaphan Camphorsulfonate can be compared with other camphorsulfonate derivatives such as:
(S)-Camphorsulfonic Acid: Similar in structure but differs in the configuration of the chiral center.
Camphorquinone: An oxidized derivative with different chemical properties.
Camphorsulfonic Acid: The parent compound with a broader range of applications.
The uniqueness of this compound lies in its specific chiral configuration and its ability to form stable complexes with cations, making it highly effective in chiral resolution and separation processes.
Q & A
Q. What are the key physicochemical properties of (+)-Trimethaphan Camphorsulfonate critical for pharmaceutical applications?
this compound exhibits distinct properties such as high solubility in water and hot ethanol, a melting point of ~190°C, and a specific optical rotation ≥+18°. These characteristics are vital for its formulation stability and bioavailability. Researchers should prioritize differential scanning calorimetry (DSC) for melting point validation and polarimetry for optical rotation measurement to ensure batch consistency. Solubility studies in simulated biological fluids (e.g., PBS at pH 7.4) are recommended for preclinical assessment .
Q. What pharmacological mechanisms underlie the hypotensive effects of this compound?
The compound acts as a ganglionic blocker, inhibiting nicotinic acetylcholine receptors in autonomic ganglia. In vivo studies using anesthetized canine models demonstrate its suppression of renal sympathetic nerve activity (RSNA) and heart rate (HR) during induced hypotension. Researchers should employ telemetric blood pressure monitoring and microneurography to quantify RSNA changes, ensuring comparisons with agents like sodium nitroprusside (SNP) to contextualize baroreflex modulation .
Q. What synthetic routes are commonly used to prepare this compound?
A standard method involves resolving racemic mixtures using L-camphorsulfonic acid in dichloromethane/acetone (1:10 v/v) at 15–20°C. Crystallization under controlled agitation (e.g., 12-hour stirring) yields enantiomeric excess (ee) >99.8%. Researchers must monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) and optimize solvent ratios to minimize side products .
Advanced Research Questions
Q. How can enantiomeric excess (ee) of this compound be optimized during synthesis?
Advanced optimization involves chiral resolution via co-crystallization with stoichiometric L-camphorsulfonic acid in mixed solvents. A Plackett-Burman experimental design can identify critical factors (e.g., solvent polarity, cooling rate). For example, acetone/dichloromethane mixtures reduce nucleation kinetics, enhancing crystal purity. Post-crystallization, NMR analysis of camphorsulfonate esters (e.g., derivatization with chiral alcohols) provides rapid ee validation .
Q. What methodological considerations are critical when comparing the tabletability of camphorsulfonate salts versus other counterions?
Dry granulation studies reveal camphorsulfonate’s superior tensile strength (>2.0 MPa at 60–100% API loading) compared to maleates. Researchers should use compaction simulators to generate force-displacement profiles and quantify tabletability via Heckel analysis. Sensitivity to API loading (% w/w) must be assessed under standardized compression forces (e.g., 10–50 kN), with friability testing to validate robustness .
Q. How can nonaqueous capillary electrophoresis (NACE) be optimized for enantiomeric separation using this compound?
Combining heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD) with potassium camphorsulfonate in methanol/acetonitrile (80:20 v/v) enhances resolution. A central composite design (CCD) optimizes parameters: background electrolyte pH (4.5–5.5), voltage (20–30 kV), and cyclodextrin concentration (10–20 mM). Validation via migration time reproducibility (<2% RSD) ensures method robustness for basic compounds .
Q. How can discrepancies in baroreflex response data between this compound and other hypotensive agents be resolved?
Contradictory data (e.g., RSNA suppression vs. SNP-induced activation) require controlled hypovolemia models in species-matched cohorts. Researchers should standardize anesthesia protocols (e.g., isoflurane vs. pentobarbital) and employ crossover designs to isolate agent-specific effects. Multivariate regression analysis can adjust for confounding variables like baseline MAP variability .
Methodological Notes for Data Analysis
- Contradiction Resolution : When conflicting tensile strength data arise (e.g., API load sensitivity), use principal component analysis (PCA) to differentiate formulation-dependent vs. process-dependent variables .
- Enantiomeric Validation : Cross-validate HPLC and NMR results using mass spectrometry (HRMS) to rule out matrix interference in ee quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
